4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone
Description
The compound 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone belongs to the pyridinone class, characterized by a six-membered aromatic ring containing one nitrogen atom and a ketone group. The structure features:
- 4,6-Dimethyl substituents on the pyridinone core, influencing steric and electronic properties.
- A 1-(2-methyl-2-propenyl) side chain, which may enhance reactivity or modulate pharmacokinetics.
Properties
IUPAC Name |
4,6-dimethyl-3-(4-methylphenyl)sulfonyl-1-(2-methylprop-2-enyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-12(2)11-19-15(5)10-14(4)17(18(19)20)23(21,22)16-8-6-13(3)7-9-16/h6-10H,1,11H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOZBRCUSSEVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridinone ring.
Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The pyridinone core may also play a role in binding to specific proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Group
The position and nature of substituents on the sulfonylphenyl moiety significantly alter molecular properties:
Modifications on the Pyridinone Nitrogen
The substituent at the N1 position modulates steric hindrance and metabolic stability:
Key Insight : The 2-methyl-2-propenyl group in the target compound offers a balance between steric bulk and chemical versatility, avoiding the metabolic liabilities associated with halogenated benzyl groups.
Biological Activity
4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone, a pyridinone derivative, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by the presence of multiple functional groups, including a sulfonyl group and methyl substituents, which contribute to its unique chemical properties and biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 335.43 g/mol. The structure includes:
- Pyridinone core : Central to its activity.
- Sulfonyl group : Enhances reactivity and potential interactions with biological targets.
- Methyl groups : Contribute to lipophilicity and overall stability.
Anticancer Potential
The anticancer properties of this compound may be attributed to its ability to inhibit specific kinases involved in cancer progression. Pyridinones have been studied for their role in inhibiting cyclin-dependent kinases (CDKs) and other oncogenic pathways. The sulfonyl group may facilitate binding to target proteins, enhancing the compound's efficacy in cancer treatment.
Case Study: Inhibition of Kinase Activity
A study involving related compounds demonstrated that certain pyridinone derivatives effectively inhibited ALK5 kinase activity with IC50 values in the low micromolar range, suggesting potential as therapeutic agents in cancer treatment .
The mechanism of action for 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone likely involves:
- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, leading to inhibition of their activity.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in cell growth and proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone | Lacks the 2-methyl-2-propenyl group | Antimicrobial and anticancer activity |
| 4,6-Dimethyl-3-(4-methylphenyl)sulfonyl-pyridine | Similar core structure | Moderate anti-inflammatory effects |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis of structurally similar pyridinones (e.g., 5,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one) involves multi-step reactions with controlled parameters. Key steps include:
- Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or ethanol under reflux conditions to enhance reaction efficiency .
- Catalysts : Transition-metal catalysts (e.g., palladium) may improve yields in coupling reactions .
- Temperature/pH control : Maintain temperatures between 60–80°C and neutral to slightly acidic pH to minimize side reactions .
- Yield optimization : Techniques like column chromatography or recrystallization are critical for purification, with yields ranging from 19% to 67% depending on substituents .
Q. How can the compound’s structural integrity and purity be validated?
A combination of spectroscopic and chromatographic methods is essential:
- Spectroscopy : Use -NMR, -NMR, and -NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., sulfonyl or pyridinone rings) .
- Mass spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns .
- Chromatography : HPLC with buffered mobile phases (e.g., sodium acetate/1-octanesulfonate at pH 4.6) ensures purity and resolves stereoisomers .
Q. What strategies are recommended for assessing the compound’s stability under varying conditions?
- Thermal stability : Conduct thermogravimetric analysis (TGA) to evaluate decomposition temperatures.
- Photostability : Expose the compound to UV-Vis light and monitor degradation via HPLC .
- Hydrolytic stability : Test in buffers at pH 2–9 to simulate physiological or environmental conditions .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate pharmacological activity (e.g., analgesic or antimicrobial effects)?
- In vivo models : Use Sprague-Dawley rats or CD-1 mice for acute toxicity and efficacy studies (e.g., hot-plate tests for analgesia) .
- Dose-response studies : Apply randomized block designs with split-split plots to account for variables like dosage, time, and biological replicates .
- Control groups : Include vehicle controls and reference compounds (e.g., morphine for analgesia) to normalize data .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Meta-analysis : Use software like GraphPad Prism 6 to statistically compare datasets and identify outliers .
- Replication : Repeat experiments under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
- Mechanistic studies : Employ molecular docking or CRISPR-edited cell lines to validate target interactions and rule off-target effects .
Q. What methodologies are suitable for studying environmental fate and ecological risks?
- Environmental partitioning : Measure log (octanol-water coefficient) to predict bioaccumulation .
- Biotic/abiotic degradation : Use LC-MS/MS to track transformation products in soil/water systems over time .
- Ecotoxicology : Assess acute toxicity in model organisms (e.g., Daphnia magna) and correlate with OECD guidelines .
Q. How can metabolic pathways and pharmacokinetics be systematically investigated?
- In vitro assays : Use liver microsomes or hepatocyte cultures to identify phase I/II metabolites .
- Pharmacokinetic modeling : Apply compartmental models to plasma concentration-time data to estimate , , and bioavailability .
- Protein binding : Use equilibrium dialysis or ultrafiltration to quantify binding to serum albumin .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
